molecular formula C22H14BrF4N3O3 B10947612 5-[(2-bromophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide

5-[(2-bromophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B10947612
M. Wt: 524.3 g/mol
InChI Key: PTZUOFIXKSGJOT-UHFFFAOYSA-N
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Description

5-[(2-BROMOPHENOXY)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group, a tetrafluorobenzyl group, and a pyrazolyl group attached to a furanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-BROMOPHENOXY)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy intermediate.

    Synthesis of the Tetrafluorobenzyl Pyrazole: The next step involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with a pyrazole derivative to form the tetrafluorobenzyl pyrazole intermediate.

    Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the tetrafluorobenzyl pyrazole intermediate in the presence of a suitable coupling agent, such as a carbodiimide, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(2-BROMOPHENOXY)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[(2-BROMOPHENOXY)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 5-[(2-BROMOPHENOXY)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and tetrafluorobenzyl groups may facilitate binding to hydrophobic pockets in target proteins, while the pyrazolyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHOXYBENZAMIDE
  • 5-[(4-BROMOPHENOXY)METHYL]-3-ETHYL-1,3-OXAZOLIDIN-2-ONE

Uniqueness

5-[(2-BROMOPHENOXY)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE is unique due to the presence of both bromophenoxy and tetrafluorobenzyl groups, which impart distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H14BrF4N3O3

Molecular Weight

524.3 g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-[1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C22H14BrF4N3O3/c23-14-3-1-2-4-17(14)32-11-12-5-6-18(33-12)22(31)28-19-7-8-30(29-19)10-13-20(26)15(24)9-16(25)21(13)27/h1-9H,10-11H2,(H,28,29,31)

InChI Key

PTZUOFIXKSGJOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=C(C(=CC(=C4F)F)F)F)Br

Origin of Product

United States

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